2,2'-[1,5-pentanediylbis(thio)]bis-1,3-benzoxazole
Overview
Description
2,2'-[1,5-pentanediylbis(thio)]bis-1,3-benzoxazole is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.08097017 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and antimicrobial activities of pyrimidinyl benzoxazole derivatives linked by thio, methylthio, and amino moieties have been explored. These compounds showed potential as antimicrobial agents, especially against Staphylococcus aureus and Penicillium chrysogenum (Seenaiah et al., 2014).
- A study on the synthesis, properties, and surface self-assembly of pentanuclear clusters based on π-conjugated ligands, including thio-linked benzoxazoles, highlighted their absorption and electrochemical properties, with potential applications in new multifunctional materials (Cui et al., 2016).
Biological Activities
- The antibacterial properties of bis-triazole-thiadiazole derivatives, including those linked by pentanes similar to the core structure of the compound , were investigated, revealing effectiveness against various bacterial strains (Li & Fu, 2007).
- Benzimidazole/benzothiazole and benzoxazole derivatives were synthesized from anacardic acid and evaluated for their ability to inhibit the cyclooxygenase-2 enzyme, showcasing their potential in the field of medical research (Paramashivappa et al., 2003).
Photophysical and Electrochemical Applications
- The influence of aryl group substitution on the optical and electronic properties of benzobisoxazole compounds was studied, indicating potential applications in altering the HOMO, LUMO, and band gap levels for various uses (Tlach et al., 2013).
- A study on fluorescent dyes involving benzoxazole derivatives highlighted their application in live cell imaging, showcasing high fluorescence quantum yields, making them suitable as fluorescent probes (Gao et al., 2017).
Properties
IUPAC Name |
2-[5-(1,3-benzoxazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1(6-12-24-18-20-14-8-2-4-10-16(14)22-18)7-13-25-19-21-15-9-3-5-11-17(15)23-19/h2-5,8-11H,1,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVAVNLFMPNAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCCCSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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